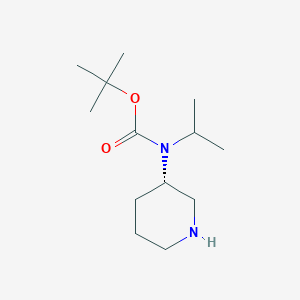

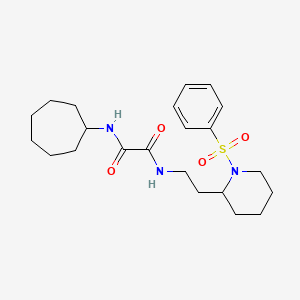

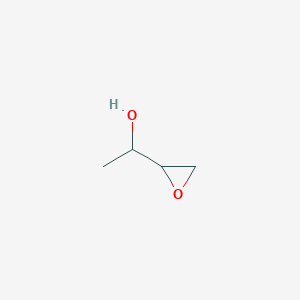

![molecular formula C7H8F2O B2509641 5,5-Difluorobicyclo[2.2.1]heptan-2-one CAS No. 2253640-17-2](/img/structure/B2509641.png)

5,5-Difluorobicyclo[2.2.1]heptan-2-one

説明

Synthesis Analysis

The synthesis of complex bicyclic structures is a topic of significant interest in organic chemistry due to their potential applications in various fields, including medicinal chemistry and material science. The papers provided discuss the synthesis of different bicyclic compounds, which, while not directly related to 5,5-Difluorobicyclo[2.2.1]heptan-2-one, offer insights into the methodologies that could potentially be applied to its synthesis. For instance, the synthesis of 5-alkyl-1-aryl-4,4-dimethyl-2,6,7-trioxabicyclo[3.2.0]heptanes demonstrates the use of chemiluminescent substrates and highlights the importance of thermal stability in such compounds . Additionally, the convergent total synthesis of pironetins using a chiral building block, (1S,5S,6R)-5-hydroxybicyclo[4.1.0]heptan-2-one, showcases the utility of chiral bicyclic ketones as intermediates in the construction of complex polyketide structures .

Molecular Structure Analysis

The molecular structure of bicyclic compounds is crucial in determining their reactivity and physical properties. The synthesis of optically pure stereoisomers of 5,6-dimethylidenebicyclo[2.2.1]heptan-2-ol and the determination of their absolute configurations provide valuable information on the stereochemical aspects of bicyclic ketones . This knowledge can be extrapolated to understand the stereochemistry of 5,5-Difluorobicyclo[2.2.1]heptan-2-one, which is likely to influence its reactivity and interaction with other molecules.

Chemical Reactions Analysis

The reactivity of bicyclic compounds with various functional groups is a topic of considerable interest. The papers discuss several reactions involving bicyclic compounds with different substituents. For example, the reactions of hexafluorobicyclo[2.2.1]heptadienes with transition metals result in the formation of stable adducts, indicating the potential of such structures to participate in coordination chemistry . Similarly, the thermolysis of hexafluorobicyclo[2.2.1]hepta-2,5-diene and its reactions with nucleophiles and radicals suggest a rich chemistry associated with the diene functionality in bicyclic systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of bicyclic ketones are influenced by their molecular structure and the nature of their substituents. The thermal stability of chemiluminescent bicyclic dioxetanes, as well as the stereospecific fluorination reactions leading to pentafluoroheptanes, provide insights into the stability and reactivity of fluorinated bicyclic compounds . These studies suggest that the introduction of fluorine atoms into the bicyclic framework can significantly alter the compound's properties, which is relevant when considering the physical and chemical properties of 5,5-Difluorobicyclo[2.2.1]heptan-2-one.

科学的研究の応用

Chiral Synthesis and Fragmentation Reactions

A study demonstrated the fragmentation of specific bicyclo[2.2.1]heptan-2-one derivatives to yield exo-alkylidenecyclopentane derivatives. This process highlights its role in the synthesis of chiral molecules and its potential application in organic synthesis, particularly in creating compounds with specific stereochemical configurations (Vostrikov et al., 2003).

Stereoelectronic Interactions and Conformational Analysis

Research on diastereoisomers of 2-fluorobicyclo[2.2.1]heptan-7-ols revealed insights into stereoelectronic interactions and the influence of F∙∙∙HO intramolecular hydrogen bonding on the molecule's stability. This study is significant for understanding the quantum nature of hydrogen bonds and their impact on molecular structure and properties (de Rezende et al., 2012).

Electron Transfer Mechanisms

Investigations into the electron transfer mechanisms in aliphatic halides, including chlorobicyclo[2.2.1]heptan-2-ones, offer insights into the reductive cleavage processes controlled by the polycyclic structure's rigidity. This research has implications for designing and understanding the behavior of electron transfer systems in organic chemistry (Uranga et al., 2006).

Hydrogen Bonding and Absolute Configuration

A study on the resolution and absolute configuration of bicyclo[2.2.1]heptan-2-one derivatives emphasized the compound's role in understanding hydrogen bonding properties and stereochemistry. Such insights are crucial for designing molecules with specific chiral properties and for applications in asymmetric synthesis (Plettner et al., 2005).

特性

IUPAC Name |

5,5-difluorobicyclo[2.2.1]heptan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F2O/c8-7(9)3-4-1-5(7)2-6(4)10/h4-5H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTTCLFDTPTVOED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC(=O)C1CC2(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

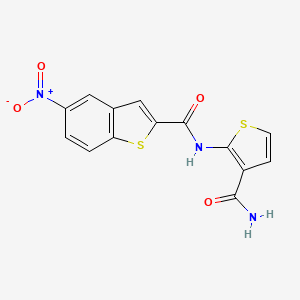

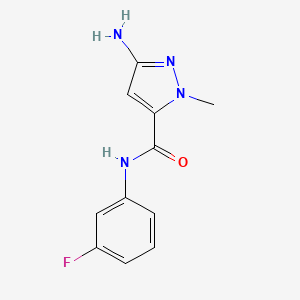

![N-(2,4-dimethoxyphenyl)-2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2509559.png)

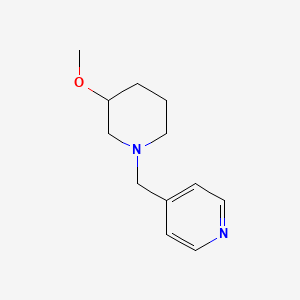

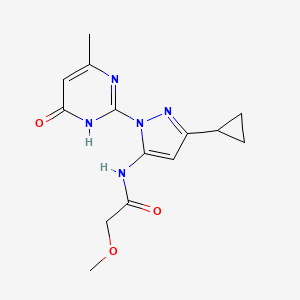

![6-(3-methylbenzyl)-4-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2509569.png)

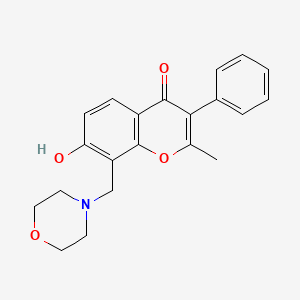

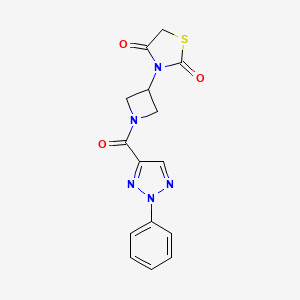

![methyl 8-methyl-4-oxo-6-thiophen-2-yl-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2509572.png)

![6-ethyl 3-methyl 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2509577.png)

![N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2509580.png)